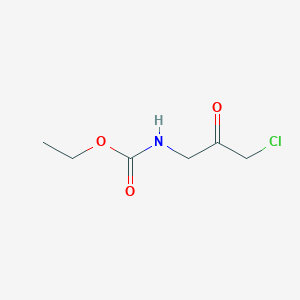
Ethyl(chloroacetyl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(chloroacetyl)methylcarbamate is an organic compound and a derivative of carbamic acid . It belongs to the class of organic compounds known as carbamate esters, which are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H) . Carbamates are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through the reaction of ethyl chloroacetate and urea . The reaction conditions need to be carefully controlled, with the temperature maintained at 0–5°C to ensure optimal yields .Molecular Structure Analysis
The molecular formula of this compound is C6H10ClNO3 . It has a molecular weight of 179.601 . The InChI Key for this compound is GGDVZLGQKSOUNK-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
Ethyl carbamate (urethane), closely related to Ethyl(chloroacetyl)methylcarbamate, has been studied for its carcinogenic properties. A meeting at the International Agency for Research on Cancer (IARC) in 2007 involved a reassessment of the carcinogenicity of alcoholic beverages and ethyl carbamate, which is a frequent contaminant in fermented foods and beverages (Baan et al., 2007). Additionally, ethyl carbamate is classified as a Group 2A carcinogen, indicating its potential threat to human health, and its presence in alcoholic beverages is considered a significant challenge in the industry (Gowd et al., 2018).
Analytical Chemistry and Detection Methods
Research has been conducted on the detection and analysis of ethyl carbamate in various food and beverage products. For example, the development of surface-enhanced Raman scattering (SERS) techniques for the quantitative detection of ethyl carbamate in alcoholic beverages (Yang et al., 2013). This method uses silver-coated gold nanoparticle colloids as SERS amplifiers, offering practical potential for in situ assessment and identification of ethyl carbamate in the industry.
Environmental and Food Toxicity
Studies on the toxicity of ethyl carbamate in the environment and food products have been conducted. Ethyl carbamate's presence, formation mechanisms, and strategies for mitigation in fermented beverages have been reviewed, emphasizing its status as a multisite carcinogen in experimental animals (Jiao et al., 2014). Additionally, research on alkaline hydrolysis of ethiofencarb, a related N-methylcarbamate, provides insights into the kinetics and degradation mechanisms of such compounds in alkaline solutions (Ouertani et al., 2013).
Biocatalysis and Pharmaceutical Applications
In the pharmaceutical field, studies have been conducted on the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates used for producing chiral drugs. This includes research on novel carbonyl reductases for the industrial production of these compounds with high enantiomeric excess (Ye et al., 2011). Additionally, the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in microfluidic chip reactors has been explored for its applications in fine chemistry and pharmaceutical production (Kluson et al., 2019).
Immunotoxicity and Health Effects
Research into the immunotoxicity of ethyl carbamate, particularly in relation to the role of esterase and cytochrome P450 in its metabolism, has provided insights into its effects on immune system suppression (Cha et al., 2000). Understanding these mechanisms is crucial for assessing the health risks associated with exposure to ethyl carbamate.
Safety and Hazards
Zukünftige Richtungen
Carbamates, including Ethyl(chloroacetyl)methylcarbamate, have wide-ranging applications in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals and agrochemicals . Future research may focus on developing more efficient synthesis methods, exploring new applications, and understanding the health effects of these compounds .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl(chloroacetyl)methylcarbamate involves the reaction of ethyl carbamate with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to form the final product.", "Starting Materials": [ "Ethyl carbamate", "Chloroacetyl chloride", "Triethylamine", "Methylamine" ], "Reaction": [ "Step 1: Ethyl carbamate is added to a solution of chloroacetyl chloride in anhydrous dichloromethane.", "Step 2: Triethylamine is added dropwise to the reaction mixture to neutralize the hydrogen chloride that is produced during the reaction.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The resulting intermediate is then added dropwise to a solution of methylamine in anhydrous ethanol.", "Step 5: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 6: The final product, Ethyl(chloroacetyl)methylcarbamate, is obtained by filtration and purification." ] } | |
CAS-Nummer |
6378-52-5 |
Molekularformel |
C6H10ClNO3 |
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
ethyl N-(2-chloroacetyl)-N-methylcarbamate |
InChI |
InChI=1S/C6H10ClNO3/c1-3-11-6(10)8(2)5(9)4-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
AYUMCDSXPRPYLX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(=O)CCl |
Kanonische SMILES |
CCOC(=O)N(C)C(=O)CCl |
| 6378-52-5 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


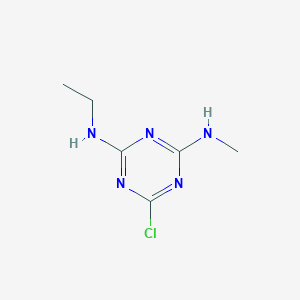

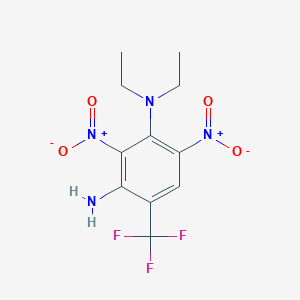

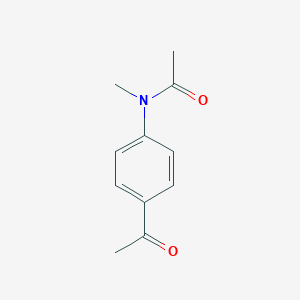
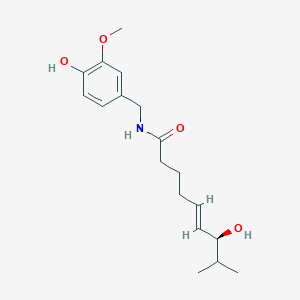
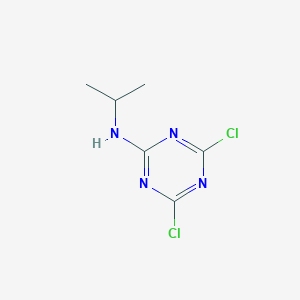
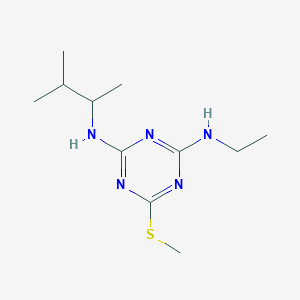
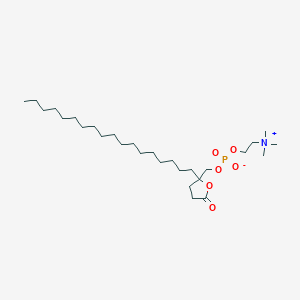
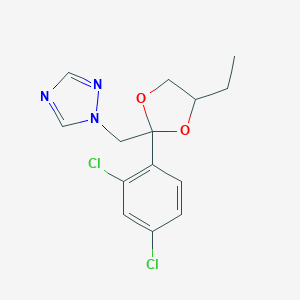


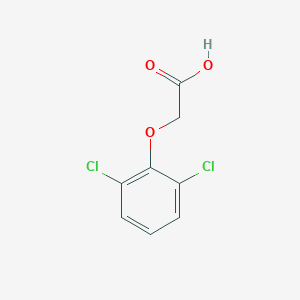
![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)
